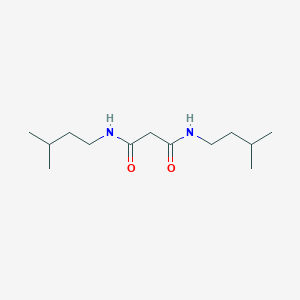

N,N'-bis(3-methylbutyl)propanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of propanediamine derivatives with various aldehydes or metal ions. For instance, the synthesis of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine was achieved through a template reaction with 5-methylsalicylaldehyde in the presence of copper ions, leading to the formation of dinuclear and mononuclear copper(II) complexes . Another example is the synthesis of a dimeric chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, which was characterized by spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of these compounds are determined using techniques such as single-crystal X-ray diffraction. For example, the structure of the chromium(III) complex mentioned above was determined to crystallize in the monoclinic space group with specific cell dimensions, and the complex was found to contain a racemic mixture of two isomers . Similarly, the copper(II) complexes formed with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were analyzed, revealing different coordination modes for the copper centers .

Chemical Reactions Analysis

The chemical reactions involving propanediamine derivatives often result in the formation of complexes with metal ions. The coordination properties of these ligands with d- and f-electron ions have been studied, showing that they can form stable complexes in solution, as evidenced by pH potentiometry . The reactivity of these ligands can also lead to the selective formation of optically active complexes, as seen with the reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with lanthanide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanediamine derivatives are influenced by their ability to form complexes with metal ions. These complexes often exhibit interesting spectroscopic and electrochemical properties. For example, the copper(II) complexes of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were studied using cyclic voltammetry and their spectroelectrochemical properties were examined . Additionally, the luminescence properties of cationic complexes with propanediamine derivatives were investigated, showing potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Industrial and Environmental Chemicals

Occupational Exposure to Industrial Chemicals:

- The study by Ribeiro, Ladeira, and Viegas (2017) discusses the widespread use of Bisphenol A (BPA), an industrial chemical, highlighting the need to assess occupational exposure and its potential health effects. Although this does not directly relate to N,N'-bis(3-methylbutyl)propanediamide, it emphasizes the importance of understanding the impact of industrial chemicals on health and the environment. The authors call for increased awareness and urgency in evaluating worker exposure to such chemicals and the associated health risks (Ribeiro, Ladeira, & Viegas, 2017).

Effects of Environmental Pollutants on Male Fertility:

- The review by Lagos-Cabré and Moreno (2012) discusses the impact of environmental pollutants like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) on male fertility. The study examines the mechanisms, particularly focused on germ cell apoptosis, highlighting the adverse effects of these chemicals on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Production and Toxicity of Chemical Compounds

Downstream Processing of Biologically Produced Diols:

- The work by Xiu and Zeng (2008) reviews methods for recovering and purifying biologically produced diols such as 1,3-propanediol and 2,3-butanediol. Although not directly related to N,N'-bis(3-methylbutyl)propanediamide, this study is relevant for understanding the separation and purification processes in industrial biotechnology, focusing on improving yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).

Review of the Toxicology and Exposure of Bisphenol A Diglycidylether (BADGE):

- The paper by Poole et al. (2004) discusses the commercial use of BADGE, focusing on human exposure from canned food applications. It compares exposure data with toxicological investigations, addressing safety concerns. This review is significant for understanding the impact of specific chemical compounds used in industry and their potential risks to human health (Poole et al., 2004).

Eigenschaften

IUPAC Name |

N,N'-bis(3-methylbutyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJMAHVRZXADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC(=O)NCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368483 |

Source

|

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3-methylbutyl)propanediamide | |

CAS RN |

126947-45-3 |

Source

|

| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)